Cdk7-IN-11 -

Cdk7-IN-11

Catalog Number: EVT-12538910
CAS Number:
Molecular Formula: C26H28N6O2S
Molecular Weight: 488.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cdk7-IN-11 is a selective inhibitor of cyclin-dependent kinase 7, a crucial protein kinase that plays a significant role in regulating cell cycle progression and transcriptional activity. Cyclin-dependent kinase 7, often abbreviated as CDK7, functions as part of the cyclin-dependent kinase-activating kinase complex, which includes cyclin H and MAT1. This complex is vital for the phosphorylation of other cyclin-dependent kinases and the C-terminal domain of RNA polymerase II, facilitating transcription initiation. The inhibition of CDK7 has garnered attention for its potential therapeutic applications in cancer treatment, particularly in targeting tumor cells while sparing normal cells.

Source and Classification

Cdk7-IN-11 is classified as a small molecule inhibitor targeting CDK7. It has been synthesized and characterized in various research studies aimed at understanding its efficacy and mechanisms of action against different cancer types. The compound is derived from a series of chemical modifications designed to enhance selectivity and potency against CDK7 compared to other kinases.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cdk7-IN-11 involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that undergo multiple chemical reactions, including alkylation, acylation, or coupling reactions.
  2. Reagents: Common reagents used include bases such as sodium hydride or potassium carbonate, solvents like dimethyl sulfoxide (DMSO) or dichloromethane, and coupling agents for peptide synthesis when necessary.
  3. Purification: After the reaction completion, the crude product is purified using techniques such as column chromatography or recrystallization to isolate Cdk7-IN-11 in high purity.
  4. Characterization: The final compound is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

Cdk7-IN-11 exhibits a specific molecular structure that allows it to selectively bind to the ATP-binding site of CDK7. The compound's structure can be represented by its chemical formula, which includes various functional groups contributing to its inhibitory activity.

  • Molecular Formula: CxHyNzOw (exact values depend on specific substitutions).
  • Molecular Weight: Approximately 400 Da (exact weight varies based on specific substitutions).
  • Key Features: The structure typically includes an aromatic ring system that enhances binding affinity through π-π interactions with the kinase domain.
Chemical Reactions Analysis

Reactions and Technical Details

Cdk7-IN-11 primarily acts through competitive inhibition of CDK7. The mechanism involves:

  1. Binding to Active Site: Cdk7-IN-11 competes with ATP for binding to the active site of CDK7.
  2. Inhibition of Phosphorylation: By occupying this site, it prevents the phosphorylation of target substrates, including other cyclin-dependent kinases and RNA polymerase II.
  3. Impact on Cell Cycle: Inhibition leads to cell cycle arrest in cancer cells, particularly affecting phases G1 and S.
Mechanism of Action

Process and Data

The mechanism of action for Cdk7-IN-11 involves several biochemical pathways:

  1. Inhibition of Cyclin-dependent Kinase Activity: By inhibiting CDK7, Cdk7-IN-11 disrupts the phosphorylation cascade necessary for activating other cyclin-dependent kinases.
  2. Transcriptional Regulation: The inhibition also affects RNA polymerase II activity by preventing its release from the promoter region, thereby halting transcription.
  3. Cell Cycle Effects: Studies have shown that treatment with Cdk7-IN-11 results in reduced expression of genes associated with cell proliferation, leading to apoptosis in cancer cells.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cdk7-IN-11 possesses several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as DMSO; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Log P Value: Indicates lipophilicity; typically around 3–4, suggesting good membrane permeability.
Applications

Scientific Uses

Cdk7-IN-11 has significant potential applications in cancer research and therapy:

  1. Cancer Treatment: As a selective inhibitor of CDK7, it is being investigated for use against various cancers, including breast cancer and leukemia.
  2. Research Tool: It serves as a valuable tool for studying the role of CDK7 in cell cycle regulation and transcriptional control.
  3. Combination Therapies: There is potential for use in combination with other targeted therapies to enhance efficacy against resistant cancer types.

Properties

Product Name

Cdk7-IN-11

IUPAC Name

(E)-N-[3-cyano-5-[3-[(2S)-1-[(5-ethyl-1,3-thiazol-2-yl)amino]-1-oxopropan-2-yl]phenyl]pyridin-2-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C26H28N6O2S

Molecular Weight

488.6 g/mol

InChI

InChI=1S/C26H28N6O2S/c1-5-22-16-29-26(35-22)31-25(34)17(2)18-8-6-9-19(12-18)21-13-20(14-27)24(28-15-21)30-23(33)10-7-11-32(3)4/h6-10,12-13,15-17H,5,11H2,1-4H3,(H,28,30,33)(H,29,31,34)/b10-7+/t17-/m0/s1

InChI Key

ZPXRXBCRPSLNKW-JEJOPICUSA-N

Canonical SMILES

CCC1=CN=C(S1)NC(=O)C(C)C2=CC=CC(=C2)C3=CC(=C(N=C3)NC(=O)C=CCN(C)C)C#N

Isomeric SMILES

CCC1=CN=C(S1)NC(=O)[C@@H](C)C2=CC=CC(=C2)C3=CC(=C(N=C3)NC(=O)/C=C/CN(C)C)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.